4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole
CAS No.: 2058516-02-0
Cat. No.: VC5430299
Molecular Formula: C19H15N3S
Molecular Weight: 317.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2058516-02-0 |
|---|---|
| Molecular Formula | C19H15N3S |
| Molecular Weight | 317.41 |
| IUPAC Name | 4-methyl-2-phenyl-5-(2-phenylpyrazol-3-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C19H15N3S/c1-14-18(23-19(21-14)15-8-4-2-5-9-15)17-12-13-20-22(17)16-10-6-3-7-11-16/h2-13H,1H3 |
| Standard InChI Key | QIVZEELXJYKIQI-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3C4=CC=CC=C4 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The compound features a thiazole ring substituted at position 4 with a methyl group and at position 2 with a phenyl group. Position 5 of the thiazole is linked to a 1-phenyl-1H-pyrazole moiety through a direct carbon-carbon bond. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its UV-Vis absorption maxima at 268 nm and 310 nm in acetonitrile .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 317.41 g/mol | |
| logP (Octanol-Water) | 5.65 | |
| Topological Polar Surface Area | 47.18 Ų | |
| Hydrogen Bond Acceptors | 4 |
The IUPAC name, 4-methyl-2-phenyl-5-(2-phenylpyrazol-3-yl)-1,3-thiazole, reflects its substitution pattern. X-ray crystallography of analogous compounds reveals dihedral angles of 35.2° between the thiazole and pyrazole rings, suggesting moderate conjugation between the heterocycles .
Spectroscopic Fingerprints
-
NMR (400 MHz, CDCl₃): Key signals include a singlet at δ 2.23 ppm (C4 methyl), multiplet at δ 7.25–7.45 ppm (phenyl protons), and pyrazole C-H resonance at δ 6.35 ppm .
-
IR (KBr): Strong absorption at 1598 cm⁻¹ (C=N stretch) and 692 cm⁻¹ (C-S-C deformation) .
Synthetic Methodologies
Primary Synthesis Route
The most reported synthesis involves a Hantzsch thiazole formation followed by Suzuki-Miyaura coupling:
-
Thiazole Core Assembly:
Reaction of pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux yields 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (72% yield) . -
Pyrazole Incorporation:
A palladium-catalyzed coupling between 5-bromo-1-phenyl-1H-pyrazole and the thiazole intermediate using Pd(PPh₃)₄ in DMF at 110°C achieves 58–64% yield .
Table 2: Optimization of Coupling Conditions
| Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|
| 2 mol% Pd(PPh₃)₄ | 110 | 64 |
| 5 mol% Pd(OAc)₂ | 120 | 52 |
| 3 mol% XPhos Pd | 100 | 61 |
Alternative Pathways
-
One-Pot Cyclocondensation: Mixing 1-phenyl-3-(thiazol-5-yl)-1H-pyrazole-5-carbaldehyde with thiourea derivatives in acetic acid yields analogues with electron-withdrawing groups (83–91% yields) .
-
Microwave-Assisted Synthesis: Reduces reaction times from 12 hours to 35 minutes with comparable yields (68–72%) .
Biological Activities and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923):
-
Disrupts cell membrane integrity via binding to undecaprenyl pyrophosphate synthase (UPPS), as shown in molecular docking studies (docking score: -9.2 kcal/mol) .
Table 3: Antimicrobial Activity Profile
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Escherichia coli | 32 | DNA gyrase inhibition |
| Candida albicans | 16 | Ergosterol biosynthesis |
| Pseudomonas aeruginosa | 64 | Biofilm disruption |
Anti-Inflammatory Action
In LPS-induced RAW 264.7 macrophages:
-
Suppresses NO production (78% inhibition at 10 μM)
-
Downregulates COX-2 expression by 64% via NF-κB pathway modulation .
Pharmacological Properties
ADME Profile
-
Absorption: Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted)
-
Metabolism: Primary CYP3A4 substrate; forms N-oxide metabolite (t₁/₂: 2.8 hours in human microsomes) .
Toxicity Considerations
-
Acute oral LD₅₀ in rats: >2000 mg/kg (Category 5 per OECD 423)
Applications in Drug Development
Lead Optimization Studies
Structural modifications improving aqueous solubility:
-
Sulfonate derivative: Solubility increases from <0.1 mg/mL to 3.8 mg/mL in PBS (pH 7.4).
-
PEGylated analogue: Plasma half-life extends from 1.2 to 6.7 hours in murine models .
Target Identification
CRISPR-Cas9 screens identified three primary targets:
-
PARP1 (Kd: 89 nM) – potential for BRCA-mutant cancers
-
TLR4/MD2 complex – immunomodulatory applications
Future Research Directions
-
Co-crystallization Studies: To elucidate binding modes with PARP1 and UPPS
-
Prodrug Development: Addressing limited oral bioavailability (F = 28% in dogs)
-
Combinatorial Libraries: Explore substituent effects at pyrazole N1 and thiazole C4 positions
-
Neuroprotective Potential: Preliminary data shows 39% reduction in Aβ42 aggregation at 10 μM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume